molecular formula C14H21N3O2S B6437073 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549009-93-8

5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B6437073
CAS No.: 2549009-93-8
M. Wt: 295.40 g/mol
InChI Key: OCNLPYWARLHNSR-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yl-oxy moiety at position 2. The piperidine ring is further functionalized at the nitrogen atom with a thiolan-3-yl group (tetrahydrothiophene ring). This structure combines a pyrimidine scaffold—commonly associated with nucleobase mimicry—with a sulfur-containing thiolan moiety, which may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

5-methoxy-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-18-13-8-15-14(16-9-13)19-12-2-5-17(6-3-12)11-4-7-20-10-11/h8-9,11-12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNLPYWARLHNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.

    Incorporation of the Thiolane Moiety: The thiolane moiety can be introduced through a thiolation reaction, where a thiolane derivative reacts with the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of a key enzyme involved in a disease process, thereby reducing disease symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can be contextualized by comparing it to analogs with modifications in the pyrimidine ring, piperidine substituents, or linker groups. Below is a detailed analysis:

Structural Analogues

Compound A : 5-Methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine (PubChem entry, 2004)

  • Key Differences: Piperidine Substituent: Replaces the thiolan-3-yl group with a (6-methoxypyridin-3-yl)methyl moiety.

Compound B: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (2016 synthesis study)

  • Key Differences :
    • Scaffold : Uses a tetrahydrofuran-based sugar analog instead of a piperidine ring.
    • Functionalization : Includes a terpene-derived thioether and silyl-protected hydroxyl groups, emphasizing oligonucleotide synthesis applications.
    • Base Pairing : The pyrimidine-thioether motif in Compound B is optimized for stabilized base pairing, whereas the thiolan-piperidine group in the target compound may prioritize conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~349.4 g/mol (estimated) ~386.4 g/mol ~950.2 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.3 (lower due to pyridine) ~4.5 (high, due to bulky groups)
Solubility Moderate in DMSO High in polar solvents Low (silyl protection)
Key Functional Group Thiolan-3-yl (tetrahydrothiophene) Pyridinylmethyl Terpene-thioether

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s piperidine-thiolan linkage requires multi-step synthesis, similar to Compound A but less complex than Compound B’s terpene-derived structure .
  • Biological Activity: No direct activity data are available for the target compound in the provided evidence. However, pyrimidine analogs with sulfur substitutions (e.g., thiolan) often exhibit improved metabolic stability over oxygenated analogs .
  • Knowledge Gaps: Structural data (e.g., crystallography, NMR) are absent in the provided evidence, limiting mechanistic insights. Further studies are needed to validate binding modes or pharmacokinetic profiles.

Biological Activity

5-Methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a methoxy group and a piperidine ring attached via a thiolane moiety . The synthesis typically involves several steps:

  • Formation of the Pyrimidine Core : Cyclization reactions using amidines and β-diketones.
  • Introduction of the Methoxy Group : Methylation reactions with reagents like methyl iodide.
  • Attachment of the Piperidine Ring : Nucleophilic substitution reactions.
  • Incorporation of the Thiolane Moiety : Thiolation reactions to introduce the thiolane derivative.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Activity : Exhibits activity against certain bacterial strains.
  • Enzyme Inhibition : May inhibit key enzymes involved in metabolic pathways.

The mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert effects by binding to these targets, modulating their activity, and influencing downstream cellular pathways. For instance, it may inhibit the activity of critical enzymes involved in disease processes, thereby alleviating symptoms.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against:

Cell LineIC50 (µM)
A54912.5
MCF-715.0
NCI-H46010.0

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This highlights its potential as an antimicrobial agent in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, preliminary data suggest inhibition of acetylcholinesterase (AChE) with an IC50 value of 25 µM, indicating potential for neuroprotective applications.

Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives known for their biological activities:

Compound NameBiological Activity
2-Methoxy-5-(4-methylthiazol-2-yl)-4-(3-piperidinyl)pyrimidineAnticancer
6-(Methylthio)-1-phenylpyrazolo[3,4-d]pyrimidineAntimicrobial
2-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochlorideEnzyme inhibition

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to these similar compounds.

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